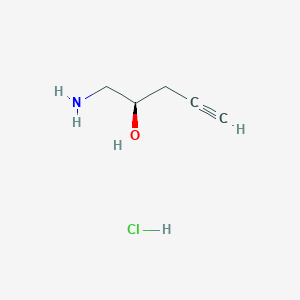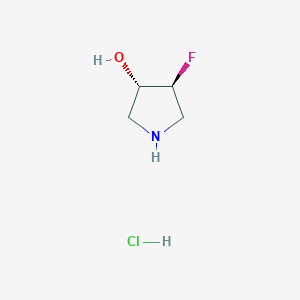![molecular formula C17H17BrF2N2OS B1413449 N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea CAS No. 1858256-53-7](/img/structure/B1413449.png)
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea
Overview
Description
N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea (NBP-DFM) is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields. It is a versatile compound that can be synthesized in a variety of ways, and has been used to study physiological and biochemical effects.
Scientific Research Applications
Synthesis and Characterization
Thiourea derivatives, including compounds similar to N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea, have been extensively studied for their synthesis and characterization. For instance, a study conducted by Mumtaz et al. (2018) synthesized various N, N’-disubstituted thiourea derivatives from ibuprofen and investigated their structural characteristics using FTIR and 1HNMR spectroscopy (Mumtaz et al., 2018).
Enzyme Inhibition
Thioureas, such as the one , are explored for their enzyme inhibitory activities. The same study by Mumtaz et al. (2018) assessed the urease inhibitory potential of synthesized thiourea compounds, finding several of them to be potent urease inhibitors, suggesting their potential in gastrointestinal ulcer therapy (Mumtaz et al., 2018).
Antiproliferative and Anticancer Activity
Research by Esteves-Souza et al. (2006) on N-substituted ureas and thioureas showed significant antiproliferative actions, indicating their promise in cancer therapy. This study evaluated the cytotoxic effects of these compounds against Ehrlich carcinoma and human leukemia cells, also examining their inhibitory activity on DNA topoisomerases (Esteves-Souza et al., 2006).
Antipathogenic Activity
Another significant application is in the field of antimicrobial therapy. For instance, Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant antipathogenic activity, particularly against strains known for biofilm growth. This highlights the potential of thiourea derivatives in developing new antimicrobial agents (Limban et al., 2011).
Insecticidal Applications
Thiourea derivatives also show potential in pest control. A study by Knox et al. (1992) on N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (a compound similar in structure) demonstrated high insecticidal and acaricidal activities, indicating the usefulness of such compounds in agricultural pest management (Knox et al., 1992).
properties
IUPAC Name |
1-(2-bromo-4-propan-2-ylphenyl)-3-[3-(difluoromethoxy)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2OS/c1-10(2)11-6-7-15(14(18)8-11)22-17(24)21-12-4-3-5-13(9-12)23-16(19)20/h3-10,16H,1-2H3,(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSKMXXMDACPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



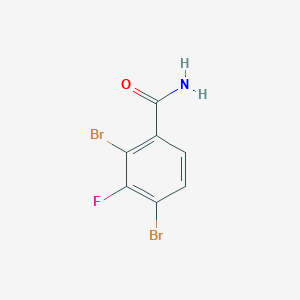
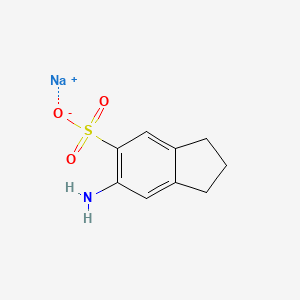


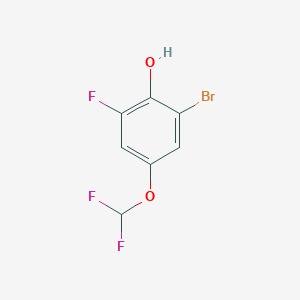
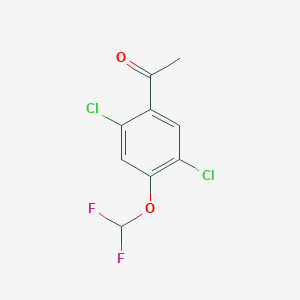
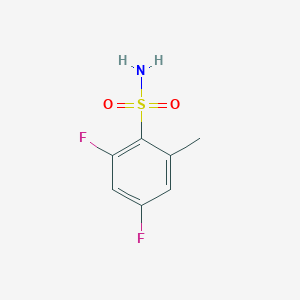
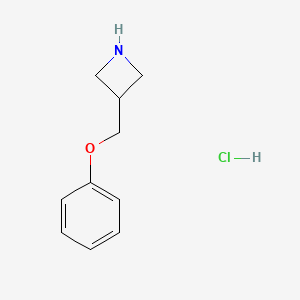

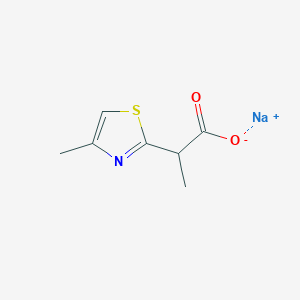
![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)

